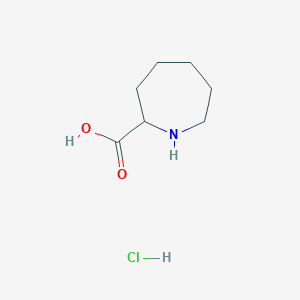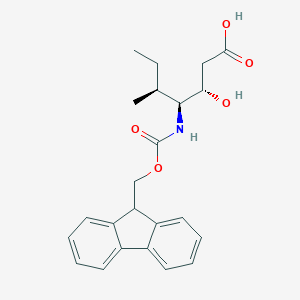
(S)-Azepane-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Azepane-2-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- (S)-Azepane-2-carboxylic acid hydrochloride is involved in the synthesis of various chemical compounds. For example, Xia et al. (2013) identified a compound synthesized from a reaction involving azepane-2-carboxylic acid, which was structurally analyzed through NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).
Medicinal Chemistry and Drug Design
- Azepane derivatives, such as those related to this compound, are studied for their potential as protein kinase B inhibitors. Breitenlechner et al. (2004) explored azepane derivatives for their inhibitory activity against protein kinases, which is significant in drug development (Breitenlechner et al., 2004).
Biochemical Research and Enzyme Inhibition
- In biochemical research, azepane compounds have been explored for their ability to inhibit certain enzymes. Li et al. (2008) discovered that an azepane derivative showed strong inhibition on almond β-glucosidase, which could have implications for the study of carbohydrate-processing enzymes (Li et al., 2008).
Asymmetric Synthesis in Organic Chemistry
- The asymmetric synthesis of azepane derivatives, including those related to this compound, is a significant area of research in organic chemistry. Wishka et al. (2011) developed a scalable asymmetric synthesis method for azepane-2-carboxylate derivatives, demonstrating its importance in the field of organic synthesis (Wishka et al., 2011).
Crystal Structure and Material Science
- The study of crystal structures involving azepane compounds offers insights into the field of material science. Toze et al. (2015) described the crystal structure of a compound related to azepane, providing valuable information about its molecular conformation and intermolecular interactions (Toze et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-azepane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLUTYACBSEHCT-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H](NCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123053-42-9 |
Source


|
| Record name | 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














